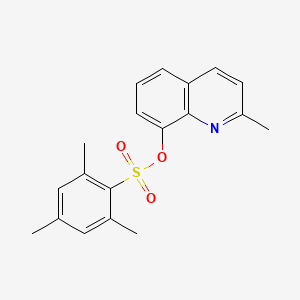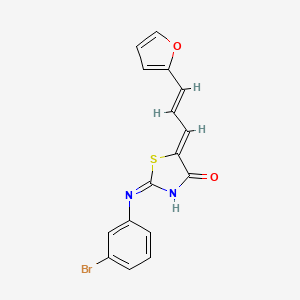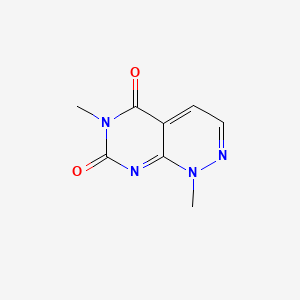
2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate is an organic compound with the molecular formula C19H19NO3S and a molecular weight of 341.42406 g/mol . This compound is known for its unique chemical structure, which combines a quinoline derivative with a sulfonate group, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate typically involves the reaction of 2-methyl-8-quinolinol with 2,4,6-trimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Chemical Reactions Analysis
2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Scientific Research Applications
2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the sulfonate group can form ionic interactions with amino acid residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-Methyl-8-quinolyl 2,4,6-trimethylbenzenesulfonate include:
2-Methyl-8-hydroxyquinoline: Lacks the sulfonate group but shares the quinoline core.
2,4,6-Trimethylbenzenesulfonic acid: Contains the sulfonate group but lacks the quinoline moiety.
8-Hydroxyquinoline: Similar quinoline structure but without the methyl and sulfonate groups.
These compounds highlight the unique combination of functional groups in this compound, which contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H19NO3S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl) 2,4,6-trimethylbenzenesulfonate |
InChI |
InChI=1S/C19H19NO3S/c1-12-10-13(2)19(14(3)11-12)24(21,22)23-17-7-5-6-16-9-8-15(4)20-18(16)17/h5-11H,1-4H3 |
InChI Key |
XEIYIGXRNSZMEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2OS(=O)(=O)C3=C(C=C(C=C3C)C)C)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2,4-dichlorophenoxy)-N-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12125568.png)
![1-(4,5-dichloro-2-methylbenzenesulfonyl)-2-[(naphthalen-1-yl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B12125575.png)
![2-amino-1-(3,4-dichlorophenyl)-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12125576.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B12125583.png)

![2-methyl-N-[(5Z)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125593.png)
![N-(4-{[2-amino-1-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxalin-3-yl]sulfonyl}phenyl)acetamide](/img/structure/B12125595.png)
![propan-2-yl {[4-(4-methylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B12125600.png)
![6-({[4-(2-Chlorophenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B12125606.png)
![N-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125619.png)


![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

